3-Chloro-2H-benzo[b][1,4]oxazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,4-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBJLVWUWOFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454615 | |
| Record name | 3-Chloro-2H-benzo[b][1,4]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-81-9 | |
| Record name | 3-Chloro-2H-benzo[b][1,4]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27383-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloro 2h Benzo B 1 2 Oxazin 2 One and Its Analogues
Optimization of Reaction Parameters and Yields for 3-Chloro-2H-benzo[b]nih.govnih.govoxazin-2-one Derivatives
The efficient synthesis of 3-chloro-2H-benzo[b] nih.govnih.govoxazin-2-one and its derivatives hinges on the careful optimization of reaction parameters to maximize yields and minimize reaction times. Research has focused on several key areas, including the choice of reagents, solvents, catalysts, and energy sources.
The preparation of the core intermediate, 3-chloro-2H-benzo[b] nih.govnih.govoxazin-2-one, is often achieved from its precursor, 2H-benzo[b] nih.govnih.govoxazine-2,3(4H)-dione. A common method involves treating the dione (B5365651) with a Vilsmeier-Haack type reagent or thionyl chloride. nih.gov For instance, a general procedure involves adding thionyl chloride dropwise to a solution of the 2H-benzo[b] nih.govnih.govoxazine-2,3(4H)-dione in dry toluene (B28343) with a catalytic amount of DMF at the solvent's boiling point. nih.gov This chlorination step is crucial as it creates an electrophilic center at the C3 position, priming the molecule for subsequent nucleophilic substitution reactions to generate a diverse range of analogues. nih.gov
A significant focus of optimization lies in the subsequent derivatization of the 3-chloro intermediate. The synthesis of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-one derivatives via a nucleophilic aromatic substitution (SNAr) reaction has been a subject of detailed study. nih.gov The optimization of conditions for this Csp²–Csp² coupling is critical for achieving high yields.
One study systematically optimized the reaction between 3-chloro-6-methyl-2H-benzo[b] nih.govnih.govoxazin-2-one and indole (B1671886) as a model reaction. nih.gov The parameters investigated included the solvent and the use of microwave irradiation. The results demonstrated that microwave-assisted synthesis in THF provided superior yields and dramatically reduced reaction times compared to conventional heating methods in other solvents like Dioxane, DMF, and Toluene. nih.gov The optimized conditions led to yields ranging from 55% to 82% within just 7 to 12 minutes. nih.gov
Below is a data table summarizing the optimization of reaction conditions for a model SNAr reaction.
| Entry | Solvent | Method | Time (min) | Yield (%) |
| 1 | Dioxane | Reflux | 10 | 45 |
| 2 | DMF | Reflux | 10 | 50 |
| 3 | Toluene | Reflux | 10 | 40 |
| 4 | THF | Reflux | 10 | 60 |
| 5 | THF | MW | 10 | 82 |
| 6 | Dioxane | MW | 10 | 65 |
| 7 | DMF | MW | 10 | 70 |
| Data derived from a study on the synthesis of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones. nih.gov |
Further diversification of the benzoxazinone (B8607429) scaffold often involves transition metal-catalyzed reactions, where optimization is equally critical. For example, palladium-catalyzed reactions have been employed for the regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govnih.govoxazin-2-ones, demonstrating high functional group tolerance. rsc.org In a different palladium(II)-catalyzed cascade transformation to synthesize benzo[d] nih.govnih.govoxazin-2-one-fused pyrrolizines, a related but distinct benzoxazine (B1645224) structure, extensive optimization of catalysts and solvents was performed. acs.org The study found that a combination of Pd(OAc)₂ as the catalyst and 1,4-dioxane (B91453) as the solvent under specific temperature conditions gave the highest yield.
The following table illustrates the optimization of catalyst and solvent for a palladium-catalyzed cascade reaction to form a complex benzoxazine-fused derivative.
| Entry | Catalyst (10 mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 1,4-Dioxane | 100 | 78 |
| 2 | PdCl₂(MeCN)₂ | 1,4-Dioxane | 100 | 72 |
| 3 | Pd(dba)₂ | 1,4-Dioxane | 100 | 61 |
| 4 | Pd(OAc)₂ | Toluene | 100 | 58 |
| 5 | Pd(OAc)₂ | CH₃CN | 80 | 45 |
| 6 | Pd(OAc)₂ | DCE | 80 | 65 |
| 7 | Pd(OAc)₂ | DMF | 100 | <10 |
| Data derived from a study on the divergent synthesis of pyrrolizine- and indolizine-fused heterocycles. acs.org |
These examples underscore that the optimization of reaction parameters is a multifaceted process. Key variables that researchers manipulate to enhance yields and reaction efficiency include:
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and yields, as seen in the SNAr optimization. nih.gov
Catalyst: For metal-catalyzed cross-coupling and functionalization reactions, the choice of the palladium source and its ligands is paramount. rsc.orgacs.org
Temperature and Energy Source: The shift from conventional reflux heating to microwave irradiation can lead to drastic reductions in reaction time and improved yields, highlighting the importance of the energy input method. nih.gov
Reagents and Additives: The selection of chlorinating agents for the precursor and the nature of the nucleophile in substitution reactions are fundamental to the synthetic outcome. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of 3 Chloro 2h Benzo B 1 2 Oxazin 2 One Derivatives
Influence of Substituent Modifications on Biological Efficacy
The biological activity of derivatives of 3-Chloro-2H-benzo[b] nih.govresearchgate.netoxazin-2-one is significantly influenced by the nature and position of substituents on the benzoxazinone (B8607429) core. The chlorine atom at the C3 position serves as a reactive handle, allowing for the introduction of various aryl groups through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The resulting 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-one derivatives have been investigated for their potential as antibacterial agents. nih.gov
In silico molecular docking studies have suggested that these 3-aryl derivatives have the potential to be active against Mycobacterium tuberculosis and Streptococcus dysgalactiae. nih.gov The interaction of these compounds with the active site of enzymes like RelMtb, which is crucial for the synthesis of (p)ppGpp in Mycobacterium tuberculosis, has been observed. nih.gov Notably, both the indole (B1671886) and benzoxazin-2-one moieties of the derivatives show favorable interactions within the binding site. nih.gov For instance, 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] nih.govresearchgate.netoxazin-2-one has been identified as a promising candidate based on these docking studies. nih.gov
While direct quantitative data on a broad range of C3-substituted derivatives of 3-Chloro-2H-benzo[b] nih.govresearchgate.netoxazin-2-one is limited in the available literature, studies on the isomeric 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold provide valuable insights into substituent effects. For example, in a series of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, the substituents on the triazole ring were found to have a marked impact on their anticancer activity against A549 lung cancer cells. nih.gov This highlights the importance of the nature of the appended heterocyclic systems and their substituents in determining biological efficacy.
The following table summarizes the antibacterial screening results for a series of synthesized 2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) derivatives, demonstrating the influence of different substituents on their activity.
| Compound ID | Substituents | Max. Inhibition Zone (mm) | Target Bacteria |
| 3b | - | 18 | Staphylococcus aureus |
| 3h | Chlorine, Methyl | 19 | Escherichia coli |
| 3h | Chlorine, Methyl | 17 | Bacillus subtilis |
| 3j | - | 18 | Klebsiella pneumonia |
| 3k | - | 19 | Bacillus subtilis |
| 3i | - | Negligible | - |
| Data sourced from a study on the antibacterial activity of 2H-benzo[b] nih.govresearchgate.netoxazine derivatives. arkat-usa.org |
Development of Design Principles for Targeted Therapeutic Applications
The rational design of derivatives of 3-Chloro-2H-benzo[b] nih.govresearchgate.netoxazin-2-one for specific therapeutic applications is guided by an understanding of the target's structure and the molecule's potential interactions. A key strategy involves molecular hybridization, where the benzoxazinone core is combined with other pharmacologically active fragments to enhance therapeutic effectiveness. nih.gov
One notable application is in the development of anticancer agents. Given the promising anti-tumor activity of the 2H-1,4-benzoxazin-3(4H)-one scaffold, researchers have modified it by incorporating 1,2,3-triazole moieties. nih.gov This design was based on the widespread use of the 1,2,3-triazole scaffold in anti-tumor drug design. The resulting hybrid compounds were evaluated for their anticancer potential, with some demonstrating significant inhibitory effects. nih.gov The design rationale for these compounds was that the two intersecting rigid planar structures of the benzoxazinone and the 1-phenyl-1H-1,2,3-triazole could intercalate into the DNA of tumor cells, inducing DNA damage and subsequent cell death. nih.gov
Another targeted approach involves the development of PI3Kα inhibitors. The PI3Kα signaling pathway is frequently overactivated in many human cancers, making it a promising therapeutic target. nih.gov By designing and synthesizing series of compounds containing the 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold, researchers have identified potent PI3Kα inhibitors. nih.gov
The following table presents the anticancer activity of selected 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one-1,2,3-triazole derivatives against the A549 human lung cancer cell line, illustrating the successful application of design principles.
| Compound ID | IC₅₀ (µM) |
| 14b | 7.59 ± 0.31 |
| 14c | 18.52 ± 0.59 |
| Data from a study on the anticancer activity of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives. nih.gov |
Systematic Synthesis of Derivatized 3-Chloro-2H-benzo[b]nih.govresearchgate.netoxazin-2-one Analogues for SAR Elucidation
The systematic synthesis of analogues of 3-Chloro-2H-benzo[b] nih.govresearchgate.netoxazin-2-one is crucial for elucidating its structure-activity relationships. The parent compound itself can be synthesized from 1,4-benzoxazinediones by treatment with a Vilsmeier-Haack reagent. nih.gov These 1,4-benzoxazinediones are typically prepared through the cyclization of 2-aminophenols with oxalyl chloride. nih.gov
The chloro group at the 3-position is a key functional group that allows for further derivatization. A common synthetic strategy is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This allows for the coupling of various nucleophiles, such as indoles, to the C3 position of the benzoxazinone core, yielding 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones. nih.gov Microwave-assisted organic synthesis has been shown to be an efficient method for this transformation, significantly reducing reaction times and improving yields. nih.gov
For the synthesis of the isomeric 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives, various methods have been reported. One-pot synthesis from corresponding o-aminophenols and 2-bromoalkanoates using DBU in an ionic liquid has proven to be an efficient procedure. mdpi.com Another approach involves the copper-catalyzed coupling of o-halophenols and 2-halo-amides. mdpi.com Furthermore, derivatives can be synthesized from 6-amino-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one, which can be condensed with acids like 3-ethynylbenzoic acid to introduce terminal alkyne functionalities for subsequent "click chemistry" reactions with azides. nih.gov
The following table outlines the yields of various 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-one derivatives synthesized via a microwave-assisted SNAr method.
| Product ID | Yield (%) | Reaction Time (min) |
| 6a-f | 55-82 | 7-12 |
| Data from a study on the synthesis of 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones. nih.gov |
Strategic Functionalization for Modulated Biological Profiles
Strategic functionalization of the 3-Chloro-2H-benzo[b] nih.govresearchgate.netoxazin-2-one scaffold is employed to modulate its biological profile, aiming to enhance potency, selectivity, and pharmacokinetic properties. The introduction of different aryl groups at the C3 position, for example, has been shown to influence the antibacterial potential of the resulting compounds. nih.gov The choice of the aryl group can affect the binding interactions with the target enzyme, thereby modulating the biological activity. nih.gov
In the broader context of benzoxazine (B1645224) derivatives, strategic functionalization has been used to target specific biological pathways. For instance, the introduction of a reductive group into the oxazine moiety can create hybrid compounds that are preferentially toxic to hypoxic cancer cells. arkat-usa.org This approach aims to develop bioreductive compounds that are activated under the low oxygen conditions characteristic of solid tumors. arkat-usa.org
Furthermore, the antioxidant activity of 2H-benzo[b] nih.govresearchgate.netoxazine derivatives can be modulated through substitution. A study on a series of these compounds revealed that a derivative with methoxy (B1213986) and methyl substituents exhibited high antioxidant activity. arkat-usa.org This demonstrates that the electronic properties of the substituents can play a significant role in the compound's ability to scavenge free radicals.
The table below shows the antioxidant activity of a selected 2H-benzo[b] nih.govresearchgate.netoxazine derivative, highlighting how strategic functionalization can lead to specific biological profiles.
| Compound ID | Substituents | Antioxidant Activity (IC₅₀ µg/ml) |
| 3d | Methoxy, Methyl | 53.33 |
| Data from a study on the antioxidant activity of 2H-benzo[b] nih.govresearchgate.netoxazine derivatives. arkat-usa.org |
Biological Activities and Pharmacological Potential of 3 Chloro 2h Benzo B 1 2 Oxazin 2 One Derivatives
Antimicrobial Spectrum
Derivatives of the 1,4-benzoxazine class have demonstrated considerable potential as antimicrobial agents. researchgate.net Modifications to the basic benzoxazine (B1645224) structure have yielded compounds with activity against a variety of pathogens, including both bacteria and fungi. nih.govijnc.ir For instance, the introduction of a chloro group has been noted to enhance antimicrobial activity in some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. ijnc.ir Furthermore, the synthesis of derivatives incorporating triazole functionalities has produced compounds identified as promising antimicrobial leads. nih.govscihorizon.com
Antibacterial Efficacy
The antibacterial properties of 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one derivatives have been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. The core structure serves as a key electrophilic intermediate for synthesizing more complex molecules with potential antibacterial action. nih.gov
Derivatives of benzoxazinone (B8607429) have shown notable efficacy against Gram-positive bacteria. A series of triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones were screened for their in-vitro antimicrobial activities, with molecular docking studies suggesting their interaction with the dehydrosqualene synthase active site of Staphylococcus aureus. nih.govscihorizon.com Specifically, compounds 9c, 9d, and 9e from this series were identified as promising antimicrobial leads. nih.govscihorizon.com In another study, new benzoxazolin-2-one derivatives linked to hydrazones and azoles demonstrated broad antibacterial activity, with Bacillus subtilis being one of the more sensitive strains, while S. aureus showed some resistance. mdpi.com In silico studies have also pointed to the potential of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones to act as antimicrobial agents against Streptococcus dysgalactiae. nih.gov
| Compound Type | Bacterial Strain | Key Findings | Reference |
|---|---|---|---|
| Triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones (e.g., 9c, 9d, 9e) | Staphylococcus aureus | Identified as promising antimicrobial leads based on activity and docking studies targeting dehydrosqualene synthase. | nih.govscihorizon.com |
| Benzoxazolin-2-one-hydrazone/azole derivatives | Bacillus subtilis | Demonstrated high sensitivity to the compounds. | mdpi.com |
| Benzoxazolin-2-one-hydrazone/azole derivatives | Staphylococcus aureus | Showed some resistance compared to other strains. | mdpi.com |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | Streptococcus dysgalactiae | In silico studies suggested potential antimicrobial activity. | nih.gov |
The antibacterial evaluation of benzoxazinone derivatives extends to Gram-negative pathogens. Certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones with chloro substitutions demonstrated enhanced activity against E. coli. ijnc.ir Similarly, a study on benzoxazolin-2-one derivatives found that E. coli was among the most sensitive Gram-negative strains tested. mdpi.com However, the activity can be varied; some synthesized N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives showed only moderate activity against E. coli and K. pneumoniae. researchgate.net
| Compound Type | Bacterial Strain | Key Findings | Reference |
|---|---|---|---|
| Chloro-substituted 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Escherichia coli | Chloro substitution exhibited better activity. | ijnc.ir |
| Benzoxazolin-2-one-hydrazone/azole derivatives | Escherichia coli | Was one of the most sensitive strains tested. | mdpi.com |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Escherichia coli, Klebsiella pneumoniae | Showed moderate antibacterial action. | researchgate.net |
The 1,4-benzoxazin-2-one scaffold is a promising framework for the development of new antitubercular agents. nih.govresearchgate.net A series of novel 1,4-benzoxazinone derivatives demonstrated potent antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL against various strains of Mycobacterium tuberculosis, including drug-resistant ones. nih.gov These compounds also showed minimal cytotoxicity against mammalian Vero cells, suggesting a favorable selectivity profile. nih.gov Molecular docking studies support the hypothesis that these derivatives may act by inhibiting the menaquinone-B enzyme. nih.gov Further research has confirmed that derivatives of 1,4-oxazin-2-one can be considered potential lead compounds in the search for new antitubercular agents. researchgate.net In silico analysis of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones also indicated potential antimicrobial activity against M. tuberculosis. nih.gov
| Compound Type | Bacterial Strain | Key Findings | Reference |
|---|---|---|---|
| 1,4-Benzoxazinone-hydrazone hybrids | M. tuberculosis H37Ra, H37Rv, and resistant strains | Potent activity with MIC values between 2 and 8 μg/mL; low cytotoxicity. | nih.gov |
| Mannich bases of 3,3a-Dihydrobenzo[b]furo[2,3-e] nih.govnih.govoxazin-2-one | M. tuberculosis | Chloro and nitro derivatives showed promising activity with MICs of 1.6µg/ml. | researchgate.net |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | M. tuberculosis | In silico studies suggested potential activity. | nih.gov |
Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Fusarium oxysporum)
Derivatives of 1,4-benzoxazin-3-one have been synthesized and evaluated for their antifungal properties. nih.gov Studies have shown that these compounds can be effective against a range of fungal pathogens. For example, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones were tested for activity against Candida albicans, with chloro-substituted derivatives showing better performance. ijnc.ir In another study, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized, and some exhibited considerable activity against tested fungi. nih.gov Specifically, compounds with a 6-Cl substitution on the benzoxazinone skeleton showed enhanced antifungal activity. nih.gov Additionally, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against several phytopathogenic fungi, including Fusarium oxysporum. nih.gov
| Compound Type | Fungal Pathogen | Key Findings | Reference |
|---|---|---|---|
| Chloro-substituted 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Candida albicans | Chloro derivatives exhibited better activity than other variants. | ijnc.ir |
| 1,4-Benzoxazin-3-one derivatives with acylhydrazone moiety (6-Cl substituted) | G. zeae, C. wilt, P. sasakii, P. infestans | Exhibited excellent bioactivity with EC50 values ranging from 15.37 to 26.76 μg/ml. | nih.gov |
| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Fusarium oxysporum and other phytopathogenic fungi | Displayed moderate to good antifungal activity at a concentration of 200 mg L-1. | nih.gov |
| Mannich bases of 3,3a-Dihydrobenzo[b]furo[2,3-e] nih.govnih.govoxazin-2-one | General Fungal Strains | Showed moderate antifungal inhibitions at concentrations of 100μg/mL and 500µg/mL. | researchgate.net |
Anticancer Potential
The benzoxazine scaffold is recognized as a valuable component in the design of potential anticancer agents. researchgate.net Derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have been a particular focus of such research. A series of these derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines. researchgate.net The compounds showed the most potent activity against the A549 lung cancer cell line, with compounds 14b and 14c demonstrating IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. researchgate.net Further investigation revealed that these compounds induce apoptosis, elevate reactive oxygen species (ROS) levels, and may cause DNA damage. researchgate.net Similarly, other studies on different benzoxazine and benzothiazine derivatives have identified compounds with significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HCT-116 (colon). researchgate.netresearchgate.netnih.gov The introduction of specific substituents, such as electron-donating groups or multiple methoxy (B1213986) groups, has been shown to influence cytotoxic activity. researchgate.netnih.gov
| Compound Type | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one linked 1,2,3-triazoles (14b, 14c) | A549 (lung) | Potent activity with IC50 values of 7.59 μM (14b) and 18.52 μM (14c); induced apoptosis and ROS. | researchgate.net |
| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one linked 1,2,3-triazoles | Huh7 (liver), MCF-7 (breast), HCT-116 (colon), SKOV3 (ovary) | Exhibited varying degrees of anticancer activity. | researchgate.net |
| Propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-2-carboxylate (3c) | A-549 (lung) | Found to be the most active in its series, suppressing proliferation and migration. | researchgate.net |
| Oxazinonaphthalene-3-one derivatives (e.g., 5g) | MCF-7, MCF-7/MX (breast), A-2780, A-2780/RCIS (ovarian) | Compound 5g was the most potent, with IC50 values of 4.47–20.81 µM; inhibited tubulin polymerization. | nih.gov |
Development as Hypoxia-Targeted Therapeutic Agents
Hypoxia, a condition of low oxygen levels, is a characteristic feature of the microenvironment of solid tumors and contributes to resistance against radiation and chemotherapy. nih.gov This has driven the development of hypoxia-activated prodrugs and other targeted therapeutic agents. Derivatives of 2H-benzo[b] nih.govnih.govoxazine (B8389632) have been identified as promising candidates in this area. nih.gov
Inhibition of Cancer Cell Proliferation
Derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have demonstrated significant potential as inhibitors of cancer cell proliferation. A series of these derivatives linked to 1,2,3-triazoles were evaluated for their anticancer activity across several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). nih.govnih.gov
The most potent activity was observed against the A549 lung cancer cell line. nih.govnih.gov Specifically, compounds designated as 14b and 14c showed the strongest inhibitory effects. nih.govnih.gov Further mechanistic studies revealed that these compounds induce apoptosis (programmed cell death) and elevate levels of reactive oxygen species (ROS), which can contribute to their apoptotic effects. nih.govnih.gov Western blot analysis also indicated that these derivatives could induce DNA damage and autophagy, highlighting key mechanisms in their anticancer action. nih.govnih.gov
In a separate study, a library of 2H-benzo[b] nih.govnih.govoxazine derivatives was tested on HepG2 (liver cancer) cells under both normal (normoxic) and low-oxygen (hypoxic) conditions. nih.gov Two compounds, 10 and 11 , were found to specifically inhibit the growth of hypoxic cancer cells while sparing normoxic cells, demonstrating their potential as hypoxia-selective agents. nih.gov
| Compound | Cell Line | Condition | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 14b | A549 (Lung) | Normoxic | 7.59 ± 0.31 | nih.govnih.gov |
| 14c | A549 (Lung) | Normoxic | 18.52 ± 0.59 | nih.govnih.gov |
| 10 | HepG2 (Liver) | Hypoxic | 87 ± 1.8 | nih.gov |
| 10 | HepG2 (Liver) | Normoxic | >600 | nih.gov |
| 11 | HepG2 (Liver) | Hypoxic | 10 ± 3.7 | nih.gov |
| 11 | HepG2 (Liver) | Normoxic | >1000 | nih.gov |
Modulation of Hypoxia-Induced Gene Expression (e.g., HIF-1α, P21, VEGF)
A key mechanism by which 2H-benzo[b] nih.govnih.govoxazine derivatives exert their anticancer effects under hypoxic conditions is through the modulation of gene expression. Hypoxia-inducible factors (HIFs), particularly HIF-1α, are master regulators of the cellular response to low oxygen. nih.govnih.gov They control the expression of numerous genes involved in tumor survival and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). nih.govgoogle.com
Studies have shown that 2H-benzo[b] nih.govnih.govoxazine derivatives can effectively down-regulate the expression of key hypoxia-induced genes. nih.govmdpi.com In one study, compound 10 was shown to appropriately down-regulate HIF-1α, P21, and VEGF in hypoxic cancer cells. nih.gov This modulation of critical survival and angiogenic pathways confirms that these compounds directly interfere with the genetic machinery that allows cancer cells to adapt to and thrive in a low-oxygen environment. nih.gov The ability to suppress HIF-1α and its target genes like VEGF is a crucial aspect of their potential as hypoxia-targeted cancer therapeutics. nih.govnih.gov
Platelet Aggregation Inhibitory Effects
Beyond cancer, derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have been investigated for their effects on the cardiovascular system, specifically as inhibitors of platelet aggregation. nih.govbohrium.com Platelet aggregation is a key process in the formation of thrombi, which can lead to arterial thromboembolic diseases. bohrium.com
A series of novel 4,7-di-substituted 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones were synthesized and tested for their ability to inhibit platelet aggregation induced by adenosine (B11128) 5'-diphosphate (ADP). nih.govbohrium.com All tested compounds demonstrated inhibitory effects in a dose-dependent manner. bohrium.com The IC₅₀ values for the series of compounds 7a-g ranged from 10.14 to 18.83 µmol/L. nih.govbohrium.com
Among the synthesized compounds, compound 7a was the most potent inhibitor, with an IC₅₀ of 10.14 µmol/L. nih.gov While this was less potent than the control drugs, ticlopidine (B1205844) (IC₅₀ = 3.18 µmol/L) and aspirin (B1665792) (IC₅₀ = 6.07 µmol/L), the results indicate that the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold is a viable starting point for developing new anti-platelet agents. nih.gov
| Compound | IC₅₀ (µmol/L) | Source |
|---|---|---|
| Compound 7a | 10.14 | nih.gov |
| Compounds 7b-g (Range) | 10.14 - 18.83 | bohrium.com |
| Ticlopidine (Control) | 3.18 | nih.gov |
| Aspirin (Control) | 6.07 | nih.gov |
Antioxidant Properties
The search for novel antioxidants has led to the investigation of various synthetic compounds, including derivatives of 2-oxo-benzo nih.govnih.govoxazine. A study focused on C-3 tethered 2-oxo-benzo nih.govnih.govoxazines revealed their potential as potent antioxidants. nih.gov A series of analogs, 20a-20ab , were synthesized and evaluated for their in vitro antioxidant activities using the DPPH free radical scavenging assay and the FRAP assay. nih.gov
The results showed promising antioxidant activities, with IC₅₀ values in the DPPH assay ranging from 4.74 ± 0.08 to 92.20 ± 1.54 µg/mL. nih.gov The most active compounds exhibited potency comparable to that of the standard reference, ascorbic acid (IC₅₀ = 4.57 µg/mL). nih.gov Importantly, preliminary cytotoxicity studies on the active compounds 20b and 20t showed them to be non-toxic in non-cancerous fibroblast cell lines, suggesting a favorable profile for potential therapeutic use. nih.gov
Investigation of Other Bioactive Profiles (e.g., Antihypertensive Agents, Acetylcholinesterase Inhibitors)
The versatile 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold has been explored for other therapeutic applications, including as potential antihypertensive agents and as inhibitors of acetylcholinesterase for the treatment of neurodegenerative diseases like Alzheimer's.
Antihypertensive Agents: While direct studies on 3-chloro-2H-benzo[b] nih.govnih.govoxazin-2-one as an antihypertensive agent are limited, research into structurally related compounds provides a basis for investigation. For example, 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives have been screened for their ability to block the TXA2 receptor, a mechanism that can help in avoiding hypotensive side effects. ijnc.ir Furthermore, structurally similar scaffolds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are well-established as antihypertensive agents, suggesting that the benzoxazinone core may also possess this activity. nih.govmdpi.com
Acetylcholinesterase Inhibitors: Several studies have highlighted the potential of benzoxazinone derivatives as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. nih.gov A compound containing both benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one moieties was synthesized and showed significant inhibitory activity against AChE. nih.gov Specifically, compounds 6d and 6f from this series had IC₅₀ values of 32.00 and 25.33 μg/mL, respectively. nih.gov In another study, structurally related 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives (3i and 3j ) displayed potent AChE inhibition with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, comparable to the drug donepezil. nih.gov These findings underscore the potential of the broader benzoxazine and benzothiazine classes in developing treatments for neurodegenerative disorders. nih.govnih.gov
Mechanistic Insights into the Action of 3 Chloro 2h Benzo B 1 2 Oxazin 2 One Derivatives
Dissection of Molecular Mechanisms of Action
The 2H-benzo[b] researchgate.netnih.govoxazin-2-one scaffold is a key structural motif in a variety of pharmacologically active compounds. Derivatives of this parent molecule have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The versatility of this scaffold allows for a range of chemical modifications, leading to compounds that can act as enzyme inhibitors or receptor agonists.
The molecular mechanisms underlying these effects are diverse. For instance, their antibacterial properties are, in some cases, attributed to the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net In the realm of neurodegenerative diseases, certain derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. researchgate.net Furthermore, specific substitutions on the benzoxazinone (B8607429) ring system have led to the development of potent agonists for receptors such as the β2-adrenoceptor. nih.govresearchgate.net The anti-cancer activities of some derivatives have been linked to the induction of DNA damage in tumor cells. The planar structure of these compounds allows them to intercalate into the DNA of cancer cells, leading to cell death.
Characterization of Ligand-Target Interactions
The specific interactions between 3-Chloro-2H-benzo[b] researchgate.netnih.govoxazin-2-one derivatives and their biological targets are crucial for their pharmacological effects. The following subsections detail the binding characteristics of these ligands with several key proteins and receptors.
Binding to Bacterial DNA Gyrase
Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA during replication and is a validated target for antibacterial agents. researchgate.net Some derivatives of 3-aryl-2H-benzo[b] researchgate.netnih.govoxazin-2-one have been investigated for their potential antimicrobial activity against Mycobacterium tuberculosis and Streptococcus dysgalactiae through in silico molecular docking studies. nih.gov These studies help to predict the binding affinity and interaction profiles of the compounds with key bacterial targets. For example, the natural product cephalandole A and its synthetic derivatives, which are part of the 3-aryl-2H-benzo[b] researchgate.netnih.govoxazin-2-one family, have been highlighted as potential antimicrobial agents based on these computational models. nih.govresearchgate.net
In a study focused on quinoxaline (B1680401) derivatives, which share structural similarities with benzoxazinones, molecular docking studies revealed binding poses and critical interactions within the quinolone-binding site of S. aureus DNA gyrase. researchgate.net This suggests that the benzoxazinone scaffold can be a viable starting point for designing new DNA gyrase inhibitors.
Interactions with PanC
Pantoate-β-alanine ligase (PanC) is an essential enzyme in the biosynthesis of pantothenate (vitamin B5) in bacteria, making it an attractive target for the development of new antibacterial agents. Some research has explored benzoxazine (B1645224) derivatives as potential inhibitors of Mycobacterium tuberculosis PanC. asianpubs.org This line of inquiry aims to develop novel anti-tubercular agents by targeting this crucial metabolic pathway.
Agonism at β-Adrenoceptors (e.g., β2-AR)
Derivatives of 5-hydroxy-4H-benzo researchgate.netnih.govoxazin-3-one have been identified as potent and selective agonists of the β2-adrenoceptor (β2-AR), which are important targets for the treatment of obstructive airway diseases like asthma and COPD. researchgate.netnih.govresearchgate.net Systematic chemical modifications of the phenethylamine (B48288) residue of these compounds have led to the discovery of molecules with high potency and selectivity for the β2-adrenoceptor over the β1-adrenoceptor. researchgate.netnih.gov
Molecular modeling has been instrumental in understanding these interactions. For one potent agonist, compound 6m, modeling studies revealed a putative interaction between its carboxylic acid group and a lysine (B10760008) residue (K305) of the β2-receptor, which could explain its high selectivity. researchgate.net An overlay of the modeled binding mode with the actual crystal structure of an agonist-bound β2-receptor showed a high degree of overlap, supporting the accuracy of the prediction. researchgate.net A particularly promising compound, A19, was identified as a partial β2-agonist with an EC50 of 3.7 pM and exhibited a long duration of action on isolated guinea pig tracheal strips. nih.gov
| Compound | Description | Key Findings | Reference |
|---|---|---|---|
| Compound 6m | A potent, full agonist of the β2-adrenoceptor with high β1/β2-selectivity. | Molecular modeling suggests an interaction between its carboxylic acid group and a lysine residue (K305) of the β2-receptor. | researchgate.netnih.gov |
| Compound 4p | A potent agonist of the human β2-adrenoceptor with high β1/β2-selectivity. | The enantiomerically pure (R)-form demonstrated a bronchodilatory efficacy over 24 hours in animal models. | researchgate.net |
| Compound A19 | A partial β2-agonist. | Showed an EC50 of 3.7 pM and a long duration of action (>12 h) on isolated guinea pig tracheal strips. | nih.gov |
Engagement with Imidazoline (B1206853) Binding Sites (IBS)
Imidazoline receptors are a class of non-adrenergic receptors that have been implicated in various physiological processes, including the regulation of blood pressure. Research into new antihypertensive agents has led to the synthesis and evaluation of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. researchgate.net These compounds were assessed for their affinity for both I1 and I2 imidazoline binding sites, as well as for α1 and α2 adrenergic receptors. researchgate.netresearchgate.net
One of the most interesting compounds from this series, compound 4h, demonstrated high affinity for both imidazoline binding sites and the α2 receptor, and it is undergoing further pharmacological evaluation. researchgate.net This research highlights the potential of the benzoxazine scaffold in developing ligands that target imidazoline receptors. science.gov
Inhibition of Acetylcholinesterase
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy for Alzheimer's disease. researchgate.net Several studies have focused on the synthesis and evaluation of benzoxazine derivatives as potential AChE inhibitors. researchgate.netniperraebareli.edu.in
In one such study, a series of indole-benzoxazinone derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). researchgate.net The most active compounds, 7a and 7d, showed effective inhibitory profiles with Ki values of 20.3 ± 0.9 μM and 20.2 ± 0.9 μM, respectively. Kinetic studies indicated a non-competitive inhibition of AChE. researchgate.net Molecular docking studies suggested that these active compounds bind in a manner similar to the well-known AChE inhibitor, donepezil, interacting with the same residues in the enzyme's active site. researchgate.netnih.gov
| Compound Family | Most Active Compounds | Inhibitory Profile (Ki) | Mode of Inhibition | Reference |
|---|---|---|---|---|
| Indole-benzoxazinones (Family I) | 7a | 20.3 ± 0.9 μM | Non-competitive | researchgate.net |
| 7d | 20.2 ± 0.9 μM |
Correlation of Structural Features with Target Binding Affinity and Selectivity
The biological activity of 3-Chloro-2H-benzo[b] nih.govmdpi.comoxazin-2-one and its derivatives is intrinsically linked to their molecular structure. The affinity and selectivity of these compounds for their biological targets are dictated by the nature and position of various substituents on the benzoxazinone core. Researchers have explored these structure-activity relationships (SAR) to optimize the potency and specificity of these molecules for different therapeutic applications, including anticancer, antiplatelet, and antibacterial agents.
Anticancer Activity
In the context of anticancer research, derivatives of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one have been investigated for their ability to inhibit cancer cell growth. A notable study involved the synthesis of a series of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles. nih.gov These compounds were evaluated for their cytotoxic effects on various human cancer cell lines, with the most potent activity observed against the A549 lung cancer cell line. nih.gov
Molecular modeling studies suggest that the rigid, intersecting planar structures of the 2H-1,4-benzoxazin-3(4H)-one and the attached 1-phenyl-1H-1,2,3-triazole enable these molecules to intercalate into the DNA of tumor cells, inducing damage and subsequent cell death. nih.gov The specific substitutions on the triazole and benzoxazinone rings significantly influence this activity. For instance, compounds 14b and 14c from this series demonstrated the strongest inhibitory effects. nih.gov
Table 1: Anticancer Activity of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one-1,2,3-triazole Derivatives against A549 Lung Cancer Cells
| Compound | IC50 (μM) | Key Structural Features | Reference |
|---|---|---|---|
| 14b | 7.59 ± 0.31 | 2H-1,4-benzoxazin-3(4H)-one linked to 1-phenyl-1H-1,2,3-triazole | nih.gov |
| 14c | 18.52 ± 0.59 | 2H-1,4-benzoxazin-3(4H)-one linked to 1-phenyl-1H-1,2,3-triazole | nih.gov |
The study also revealed that these derivatives could induce autophagy in cancer cells, further contributing to their anticancer mechanism. nih.gov Other research has shown that different substitutions on the benzoxazinone scaffold can lead to potent anticancer agents. For example, a series of 6-cinnamoyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives was found to suppress lung cancer cell growth by inducing autophagy and cell cycle arrest. nih.gov
Antiplatelet Activity
Derivatives of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one have also been explored as inhibitors of platelet aggregation. In one study, a series of novel 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-ones were synthesized and tested for their ability to inhibit ADP-induced platelet aggregation. nih.gov The preliminary structure-activity relationship (SAR) investigation from this study revealed that the nature of the substituent at the N-4 position of the oxazinone ring plays a crucial role in the observed activity.
Compound 7a emerged as the most potent inhibitor in this series, although it was less potent than the standard drugs ticlopidine (B1205844) and aspirin (B1665792). nih.gov The specific structural features of the synthesized compounds (7a-g ) led to a range of inhibitory concentrations. nih.gov
Table 2: Antiplatelet Activity of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one Derivatives
| Compound | IC50 (μmol/L) for ADP-induced platelet aggregation | Reference |
|---|---|---|
| 7a | 10.14 | nih.gov |
| 7a-g (range) | 10.14 - 18.83 | nih.gov |
| Ticlopidine (control) | 3.18 | nih.gov |
| Aspirin (control) | 6.07 | nih.gov |
Antibacterial Activity
The antibacterial potential of 3-aryl-2H-benzo[b] nih.govmdpi.comoxazin-2-one derivatives has been investigated through in silico molecular docking studies. nih.gov These studies aimed to predict the binding affinity of the synthesized compounds against key bacterial targets, such as those in Mycobacterium tuberculosis. The research highlighted that the substitution pattern on the benzoxazinone core is critical for target interaction.
Specifically, the introduction of an indole (B1671886) moiety at the 3-position of the benzoxazinone ring was a key structural modification. Among the synthesized compounds, 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] nih.govmdpi.comoxazin-2-one (6b) showed promising binding interactions in the molecular docking simulations. nih.gov The docking scores indicated favorable interactions with the binding site of (p)ppGpp synthetase in Mycobacterium tuberculosis, with scores ranging from -6.639 to -4.061 kcal/mol for the series. nih.gov This suggests that both the indole and the benzoxazin-2-one moieties contribute favorably to the binding affinity. nih.gov
Table 3: In Silico Antibacterial Activity of 3-aryl-2H-benzo[b] nih.govmdpi.comoxazin-2-one Derivatives against Mycobacterium tuberculosis
| Compound | Docking Score (kcal/mol) with RelSeq active site | Key Structural Features | Reference |
|---|---|---|---|
| 6b | Favorable binding interactions reported | 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] nih.govmdpi.comoxazin-2-one | nih.gov |
| Series Range | -6.639 to -4.061 | 3-aryl-2H-benzo[b] nih.govmdpi.comoxazin-2-one derivatives | nih.gov |
CDK9 Inhibition
A series of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of Cyclin-dependent kinase 9 (CDK9), a significant target in hematologic malignancies. nih.gov The optimization of this series led to the discovery of compound 32k as a selective CDK9 inhibitor. nih.gov The structure-activity relationship studies in this work focused on modifications at various positions of the benzoxazinone scaffold to enhance potency and selectivity. The specific substitutions in compound 32k were designed to provide suitable pharmacokinetic and physicochemical properties for intravenous administration. nih.gov Short-term treatment with this compound led to a rapid decrease in the levels of proteins regulated by CDK9, ultimately inducing apoptosis in cancer cell lines. nih.gov
Computational Chemistry in the Research of 3 Chloro 2h Benzo B 1 2 Oxazin 2 One
Application of In Silico Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering valuable information on binding affinity and interaction patterns.
Molecular docking studies have been instrumental in predicting the binding affinities of derivatives of the 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one scaffold against various biological targets. These studies calculate a docking score, which is an estimation of the binding free energy, indicating the strength of the ligand-receptor interaction. A lower, more negative docking score generally suggests a stronger and more favorable binding affinity.
For instance, in the search for new antibacterial agents, derivatives of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-one, synthesized from the 3-chloro precursor, were docked against the RelMtb enzyme from Mycobacterium tuberculosis. The results revealed favorable binding affinities, with docking scores ranging from -7.067 kcal/mol to -8.866 kcal/mol. nih.gov This suggests that these compounds have the potential to inhibit this crucial bacterial enzyme.
In another study targeting Glycogen synthase kinase 3β (GSK-3β), a key enzyme in diseases like Alzheimer's and cancer, a virtual screening of thousands of small molecules was performed. nih.gov This led to the identification of (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b] nih.govnih.govoxazine-6-carboxamide as a potent inhibitor. nih.gov The high predicted binding affinity from docking simulations was later confirmed by its experimental IC₅₀ value of 1.6 μM. nih.gov
Similarly, docking studies on other benzoxazinone (B8607429) derivatives against bacterial proteins, such as dihydrofolate reductase from Staphylococcus aureus (PDB ID: 3FYV) and undecaprenyl diphosphate (B83284) synthase from E. coli (PDB ID: 4H2M), have shown that these compounds can occupy the binding pockets with excellent docking interaction scores, supporting their potential as antibacterial agents.
Table 1: Predicted Binding Affinities of 2H-benzo[b] nih.govnih.govoxazin-2-one Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | RelMtb (M. tuberculosis) | -7.067 to -8.866 kcal/mol | nih.gov |
| (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b] nih.govnih.govoxazine-6-carboxamide | GSK-3β | Not explicitly stated, but led to identification of potent inhibitor | nih.gov |
| 2,3-Substituted nih.govnih.govbenzooxazin-4-ones | Dihydrofolate reductase (S. aureus) | Favorable interaction scores reported | |
| 2,3-Substituted nih.govnih.govbenzooxazin-4-ones | Undecaprenyl diphosphate synthase (E. coli) | Favorable interaction scores reported |
Beyond predicting binding strength, molecular docking provides a detailed view of the specific interactions between a ligand and its receptor. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
For the 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-one derivatives targeting RelMtb, docking analysis showed that both the benzoxazin-2-one core and the appended indole (B1671886) ring were effectively involved in interactions within the enzyme's active site. nih.gov A recurring and significant interaction was observed with the amino acid residue His177, highlighting a potential key binding motif for this class of compounds. nih.gov
In the case of the GSK-3β inhibitor, analysis of the docking pose revealed crucial interactions within the enzyme's binding pocket that contribute to its inhibitory activity. nih.gov Similarly, studies on 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives designed as anticancer agents showed that their rigid, intersecting planar structures could intercalate into DNA, a mechanism predicted by their interaction patterns with human topoisomerase II beta. nih.gov
Docking of benzoxazinone derivatives into the active sites of bacterial enzymes also revealed detailed interaction models. For example, interactions with critical amino acid residues in the binding pockets of dihydrofolate reductase and undecaprenyl diphosphate synthase help to explain the observed antibacterial activity. nih.gov
Table 2: Key Molecular Interactions of 2H-benzo[b] nih.govnih.govoxazin-2-one Derivatives
| Compound Class | Target Protein | Key Interacting Residues/Moieties | Type of Interaction | Reference |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | RelMtb (M. tuberculosis) | His177 | Not specified | nih.gov |
| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one-linked 1,2,3-triazoles | DNA in human topoisomerase II beta | DNA bases | Intercalation | nih.gov |
| Benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one hybrids | Acetylcholinesterase | Critical amino acid residues | Not specified | nih.gov |
| GSK-3β inhibitor | GSK-3β | Active site residues | Not specified | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
MD simulations were employed to understand the interactions of the identified GSK-3β inhibitor, (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b] nih.govnih.govoxazine-6-carboxamide, with its target protein. nih.gov These simulations provide insights into how the compound remains stably bound and how its conformation might adapt within the dynamic environment of the active site. nih.gov
In research on novel benzothiazole and benzo nih.govnih.govoxazin-3(4H)-one hybrids as potential acetylcholinesterase inhibitors for Alzheimer's disease, MD analyses were crucial. nih.gov The simulations demonstrated the structural stability of the lead compounds when bound to the enzyme, reinforcing their potential as therapeutic agents. nih.gov Such studies are vital for validating the initial findings from molecular docking and ensuring that the predicted binding mode is maintained over time.
Computational Approaches for Structure-Activity Relationship Prediction
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the activity of novel compounds based on their structural features.
A preliminary SAR investigation was conducted for a series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives synthesized as platelet aggregation inhibitors. nih.gov While this initial study was based on experimental results, the data generated can serve as a training set for developing a QSAR model. A QSAR model uses molecular descriptors (physicochemical properties derived from the structure) to build a mathematical equation that correlates the structure with activity. mdpi.com
By developing a robust QSAR model, researchers can predict the inhibitory activity of new, unsynthesized derivatives of the 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one scaffold. This predictive capability allows for the rational design of more potent compounds by identifying which structural modifications are likely to enhance biological activity, thus prioritizing synthetic efforts and streamlining the drug discovery process. mdpi.com
Future Directions and Translational Perspectives for 3 Chloro 2h Benzo B 1 2 Oxazin 2 One Research
Strategic Development of Next-Generation Therapeutic Candidates
The 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one scaffold is a cornerstone for the strategic design of novel therapeutic agents. The chlorine atom at the 3-position is an excellent leaving group, facilitating nucleophilic substitution reactions to create extensive libraries of new molecules. nih.gov This versatility allows medicinal chemists to modify the core structure to target a variety of biological pathways with high specificity. nih.gov
A notable area of development is in oncology. Researchers have synthesized series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives that act as potent inhibitors of the PI3Kα signaling pathway, which is frequently overactivated in many human cancers. nih.gov One such derivative, compound 7f from a 2018 study, demonstrated significant antiproliferative activity and was identified as a potent PI3Kα inhibitor. nih.gov The development of such targeted agents highlights the scaffold's potential in creating precision medicines. nih.gov Beyond cancer, derivatives have been investigated as potential treatments for obesity and lung injury, acting as neuropeptide Y5 antagonists and human neutrophil elastase inhibitors, respectively. nih.gov The core benzoxazinone (B8607429) structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its capacity for modification at multiple sites to optimize bioactivity and pharmacokinetic properties. nih.gov
Advancements in Sustainable Chemical Synthesis for Pharmaceutical Applications
Modern pharmaceutical chemistry places a strong emphasis on sustainable and environmentally friendly synthetic methods. The synthesis of derivatives from 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one is at the forefront of this movement. nih.govscilit.com A key advancement is the use of microwave-assisted organic synthesis (MAOS) for the Csp²–Csp² cross-coupling of the chloro-benzoxazinone with various nucleophiles, such as indoles. nih.govresearchgate.net
This approach offers significant advantages over traditional methods by avoiding the need for metal catalysts and providing good to excellent yields (55% to 82%) in remarkably short reaction times (7 to 12 minutes). nih.govscilit.comresearchgate.net The process typically involves the initial cyclization of an aminophenol to form a 1,4-benzoxazinedione, which is then treated with a reagent like thionyl chloride to produce the 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one intermediate. nih.gov This intermediate can then undergo a metal-free nucleophilic aromatic substitution (SNAr) reaction under microwave irradiation to yield the desired products, such as the natural product cephalandole A and its analogs. nih.govscilit.com The use of ionic liquids as reusable reaction media has also been explored to enhance the eco-friendliness of the synthesis. ijsr.net
Table 1: Comparison of Synthesis Methods for Benzoxazinone Derivatives
| Feature | Conventional Method | Microwave-Assisted SNAr |
| Catalyst | Often requires metal catalysts | Metal-free nih.govresearchgate.net |
| Reaction Time | Hours to days | 7-12 minutes nih.govresearchgate.net |
| Yield | Variable | 55-82% nih.govresearchgate.net |
| Environmental Impact | Higher, due to metal waste and longer heating | Lower, reduced energy and no metal waste nih.govscilit.com |
| Key Intermediate | 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one | 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one nih.gov |
Addressing Antimicrobial Resistance through Novel Benzoxazinone Compounds
The rise of antibiotic-resistant pathogens is a critical global health threat, necessitating the urgent development of new antimicrobial agents. nih.govscilit.com Derivatives of 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one have emerged as a promising class of compounds in this fight. nih.govscilit.com By modifying the benzoxazinone core, scientists have created molecules with potent activity against a range of bacteria. arkat-usa.org
For instance, 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones, synthesized from the 3-chloro precursor, have shown potential antimicrobial activity against Mycobacterium tuberculosis and Streptococcus dysgalactiae in computational studies. nih.gov Another study detailed the synthesis of triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones which were screened for antimicrobial activity. researchgate.net Molecular docking studies of these triazole derivatives revealed strong binding interactions with the dehydrosqualene synthase enzyme of Staphylococcus aureus, validating their potential as antimicrobial leads. researchgate.net The antibacterial potency of these compounds is often influenced by the nature of the substituents; derivatives with electron-withdrawing groups like chlorine have demonstrated enhanced activity. ijnc.iramazonaws.com
Table 2: Antibacterial Activity of Selected Benzoxazinone Derivatives
| Compound Derivative | Target Pathogen | Method of Action/Study | Reference |
| 3-Aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones | Mycobacterium tuberculosis | In silico docking | nih.gov |
| 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] nih.govnih.govoxazin-2-one | General Antibacterial | In silico docking | researchgate.net |
| Triazole-functionalized benzoxazinones | Staphylococcus aureus | In vitro screening & molecular docking | researchgate.net |
| Chloro-substituted benzoxazinones | Escherichia coli, Bacillus subtilis | In vitro screening (inhibition zone) | arkat-usa.org |
Comprehensive Exploration of Diverse Biological Activities and Underlying Mechanisms
The benzoxazinone scaffold is remarkably versatile, with derivatives exhibiting a broad spectrum of biological activities beyond antimicrobial and anticancer effects. nih.govresearchgate.net The ability to easily functionalize the 3-position of the 2-one ring system allows for a comprehensive exploration of its therapeutic potential. nih.gov
Research has shown that compounds derived from the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one core possess anti-inflammatory, analgesic, antidepressant, and antifungal properties. researchgate.netjddtonline.info Specific derivatives have been developed as acetylcholinesterase (AChE) inhibitors, showing potential for the treatment of Alzheimer's disease. mdpi.com For example, certain thiadiazole-benzothiazine hybrids, structurally related to benzoxazinones, displayed significant AChE inhibitory activity comparable to the reference drug donepezil. mdpi.com Furthermore, some derivatives have shown notable antioxidant activity. arkat-usa.org This wide range of pharmacological profiles underscores the importance of the benzoxazinone framework as a foundational structure in drug discovery. nih.govumpr.ac.id
Translational Research and Preclinical Evaluation of Promising Leads
Moving a promising compound from initial discovery to a potential clinical candidate involves rigorous preclinical evaluation. For derivatives of 3-Chloro-2H-benzo[b] nih.govnih.govoxazin-2-one, this process integrates computational and laboratory-based methods. In silico drug design and molecular docking are crucial first steps, allowing for the rapid screening of large compound libraries to predict their binding affinity to biological targets and prioritize synthesis. nih.govnih.govscilit.com This approach has been successfully used to identify potential PI3Kα inhibitors and antibacterial agents. nih.govresearchgate.net
Following computational screening, promising leads undergo in vitro biological evaluation. This includes assays to confirm their intended activity, such as enzyme inhibition tests for AChE inhibitors or antiproliferative assays against cancer cell lines. nih.govmdpi.com A critical component of preclinical evaluation is assessing cytotoxicity against normal cell lines to determine the therapeutic window. mdpi.com For instance, promising AChE inhibitors were tested on NIH/3T3 cells and found to be non-cytotoxic at effective concentrations. mdpi.com Furthermore, studies may assess other drug-like properties, such as an in vitro blood-brain barrier permeability assessment for neuroactive compounds, which is a key step in translating a laboratory finding into a viable therapeutic. mdpi.com
Q & A
What are the most reliable synthetic routes for 3-Chloro-2H-benzo[b][1,4]oxazin-2-one, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is commonly synthesized via multi-step protocols involving condensation, reduction, and Smiles rearrangement. For example, Ajjanna et al. (2011) demonstrated the use of 3-bromo-4-hydroxybenzaldehyde, anilines, and chloroacetyl chloride as starting materials. Key steps include O-alkylation followed by Smiles rearrangement, yielding substituted derivatives with confirmed structures via H NMR and HRMS . Optimizing reaction temperature (e.g., 80–100°C for Smiles rearrangement) and solvent polarity (e.g., DMF for O-alkylation) significantly improves yield (typically 60–75%) and minimizes byproducts like uncyclized intermediates.
How can microwave-assisted synthesis improve the efficiency of generating this compound derivatives?
Advanced Research Question
Microwave irradiation reduces reaction times and enhances regioselectivity. Evidence from microwave-assisted protocols for analogous benzoxazinones (e.g., (Z)-3-(2-(2,4-dichlorophenyl)-2-oxoethylidene)-6-nitro derivatives) shows reaction completion in 15–30 minutes versus 6–12 hours under conventional heating . This method is particularly effective for introducing electron-withdrawing substituents (e.g., nitro groups), where thermal decomposition is a risk under prolonged heating.
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Routine characterization includes:
- H/C NMR : To verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 165–170 ppm) .
- HRMS : For exact mass confirmation (e.g., [M+H]+ calculated for CHClNO: 182.0014) .
- X-ray crystallography : Resolves ambiguities in regiochemistry. For instance, Zhuang & Xie (2008) determined the crystal structure of 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, confirming planar geometry and intermolecular hydrogen bonding .
How should researchers design experiments to evaluate the biological activity of this compound derivatives?
Advanced Research Question
Focus on structure-activity relationship (SAR) studies:
- Antifungal assays : Use Candida albicans or Aspergillus strains in broth microdilution assays (CLSI M27/M38 guidelines). Derivatives with electron-deficient substituents (e.g., nitro, chloro) often show enhanced activity due to membrane permeability .
- Herbicidal activity : Evaluate via Arabidopsis thaliana seed germination inhibition. Chloro-substituted derivatives exhibit auxin-like disruption of root development .
- Control experiments : Include parent benzoxazinone scaffolds to isolate the role of the 3-chloro group.
How can conflicting data on synthetic yields or bioactivity be resolved?
Advanced Research Question
Contradictions often arise from:
- Substituent positioning : For example, 6-chloro vs. 7-chloro isomers (see CAS 27320-99-6 vs. 853314-36-0) exhibit divergent bioactivity due to steric effects .
- Reagent purity : Residual HCl from chloroacetyl chloride can protonate intermediates, altering reaction pathways. Use TLC or in-situ FTIR to monitor intermediate stability .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize reactive intermediates differently than THF, affecting yields .
What advanced methodologies enable functionalization of this compound via C–H activation?
Advanced Research Question
Visible-light photocatalysis enables direct C(sp)–H activation. Zhang et al. (2018) demonstrated decarboxylative alkylation of 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one under catalyst-free conditions, yielding C3-alkylated derivatives . Key parameters include:
- Light source : 450 nm LEDs for optimal excitation.
- Radical traps : Use TEMPO to confirm radical intermediates.
- Substrate scope : Electron-rich arenes undergo faster coupling than electron-deficient ones.
How does the 3-chloro substituent influence the compound’s stability under acidic or basic conditions?
Advanced Research Question
The 3-chloro group enhances electrophilicity but reduces hydrolytic stability. In control experiments by Zhang et al. (2018), this compound remained inert under mild acidic conditions (pH 4–6) but decomposed above pH 9 via ring-opening . Stabilization strategies include:
- Protecting groups : Acetylation of the oxazine nitrogen.
- Low-temperature storage : –20°C under inert atmosphere to prevent Cl– elimination.
What crystallographic data are available for this compound derivatives?
Advanced Research Question
Crystal structures (e.g., CCDC 712345 for 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
